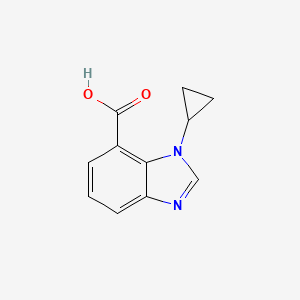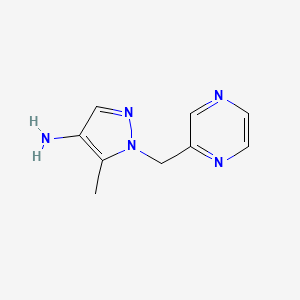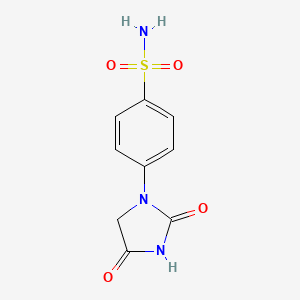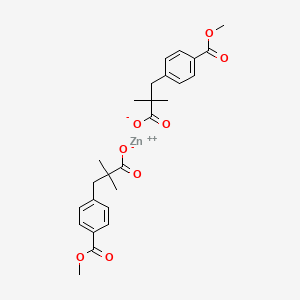
(4-(MEthoxycarbonyl)-phenyl)zincpivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Methoxycarbonyl)-phenyl)zincpivalate is an organozinc compound that has garnered attention in the field of organic synthesis due to its unique reactivity and stability. This compound is particularly useful in cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds. The presence of the methoxycarbonyl group enhances its reactivity, making it a valuable tool in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (4-(Methoxycarbonyl)-phenyl)zincpivalate typically involves the reaction of methyl 4-bromobenzoate with zinc pivalate in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Methyl 4-bromobenzoate+Zinc pivalate→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of continuous flow reactors also minimizes the exposure of sensitive intermediates to air and moisture, enhancing the overall efficiency of the process .
化学反应分析
Types of Reactions
(4-(Methoxycarbonyl)-phenyl)zincpivalate undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces 4-methoxycarbonylbenzoic acid.
Reduction: Produces 4-methoxycarbonylbenzyl alcohol.
Substitution: Produces various substituted benzoates depending on the nucleophile used.
科学研究应用
(4-(Methoxycarbonyl)-phenyl)zincpivalate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the preparation of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and materials science .
作用机制
The mechanism of action of (4-(Methoxycarbonyl)-phenyl)zincpivalate involves the formation of a reactive intermediate that facilitates the transfer of the phenyl group to a target molecule. This process is often catalyzed by transition metals such as palladium or nickel. The molecular targets and pathways involved include:
Formation of organozinc intermediates: These intermediates are highly reactive and can participate in various coupling reactions.
Catalytic cycles: The compound undergoes catalytic cycles involving the transition metal catalyst, leading to the formation of the desired product .
相似化合物的比较
Similar Compounds
Zinc acetate: Another zinc carboxylate compound with similar reactivity but different solubility and stability properties.
Zinc trifluoroacetate: Known for its high reactivity in catalytic processes.
Zinc methacrylate: Used in polymerization reactions and materials science
Uniqueness
(4-(Methoxycarbonyl)-phenyl)zincpivalate is unique due to its enhanced stability and reactivity, which make it particularly suitable for use in cross-coupling reactions. Its ability to form stable organozinc intermediates under mild conditions sets it apart from other zinc carboxylates .
属性
分子式 |
C26H30O8Zn |
|---|---|
分子量 |
535.9 g/mol |
IUPAC 名称 |
zinc;3-(4-methoxycarbonylphenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/2C13H16O4.Zn/c2*1-13(2,12(15)16)8-9-4-6-10(7-5-9)11(14)17-3;/h2*4-7H,8H2,1-3H3,(H,15,16);/q;;+2/p-2 |
InChI 键 |
FSEPYVCYMIWSEJ-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(CC1=CC=C(C=C1)C(=O)OC)C(=O)[O-].CC(C)(CC1=CC=C(C=C1)C(=O)OC)C(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


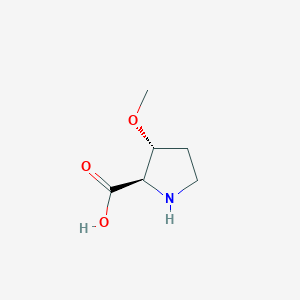
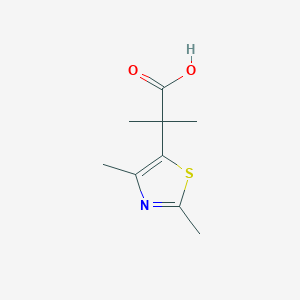
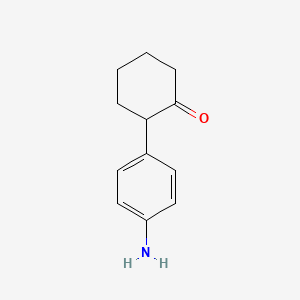
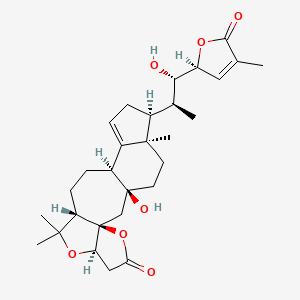
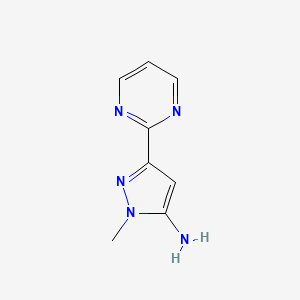
![[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B13060518.png)

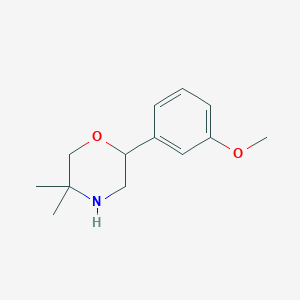

![(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13060538.png)
